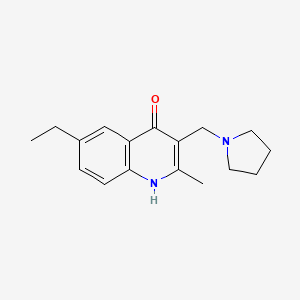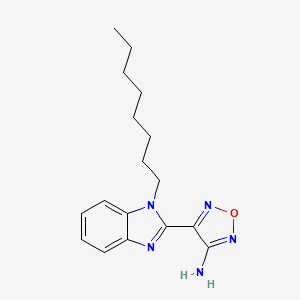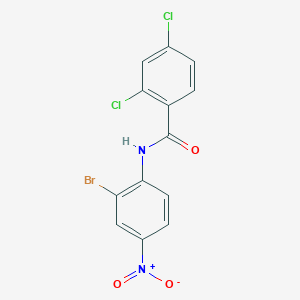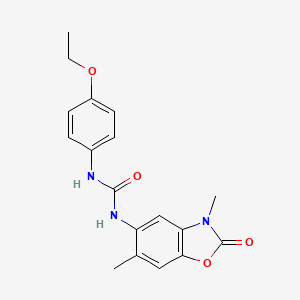
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as EMQ, is a chemical compound that has been widely studied for its potential applications in various fields. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for research in different areas.
作用機序
The mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of enzymes and the binding of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol to DNA. 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to interact with topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can prevent the replication of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique structure, which allows it to interact with proteins and DNA in a specific way. This makes it a valuable tool for studying the interactions between biomolecules. However, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has a relatively short half-life, which can make it challenging to study its effects over extended periods.
将来の方向性
There are many potential future directions for research on 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of new 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol derivatives with improved properties, such as increased stability and specificity for certain biomolecules. Another direction is the exploration of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a potential material for OLEDs, which could have important applications in the field of optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol and its potential applications in medicine and biochemistry.
合成法
The synthesis of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2-methyl-4-aminoquinoline with ethyl acetoacetate and formaldehyde in the presence of pyrrolidine. The reaction leads to the formation of 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a yellow solid, which can be purified by recrystallization.
科学的研究の応用
6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its anti-cancer properties and as a potential treatment for Alzheimer's disease. In biochemistry, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe to study the interactions between proteins and nucleic acids. In materials science, 6-ethyl-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been explored as a potential material for organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
6-ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-13-6-7-16-14(10-13)17(20)15(12(2)18-16)11-19-8-4-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHBLVCOCAVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-methyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)


![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)